Cas no 2229269-65-0 (4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazole)

4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazole
- 4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole
- 2229269-65-0
- EN300-1737438
-
- インチ: 1S/C9H7N5/c1-2-13-14-5-7(3-11-9(1)14)8-4-10-6-12-8/h1-6H,(H,10,12)
- InChIKey: AZRCYMJYUMQDKJ-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC=N1)N=CC(=C2)C1=CN=CN1
計算された属性
- せいみつぶんしりょう: 185.07014524g/mol
- どういたいしつりょう: 185.07014524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 58.9Ų
4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737438-5.0g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 5g |
$4972.0 | 2023-06-04 | ||
Enamine | EN300-1737438-10.0g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 10g |
$7373.0 | 2023-06-04 | ||
Enamine | EN300-1737438-5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 5g |
$4972.0 | 2023-09-20 | ||
Enamine | EN300-1737438-0.05g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 0.05g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1737438-0.1g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 0.1g |
$1508.0 | 2023-09-20 | ||
Enamine | EN300-1737438-2.5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 2.5g |
$3362.0 | 2023-09-20 | ||
Enamine | EN300-1737438-0.5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 0.5g |
$1646.0 | 2023-09-20 | ||
Enamine | EN300-1737438-1g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 1g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1737438-10g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 10g |
$7373.0 | 2023-09-20 | ||
Enamine | EN300-1737438-0.25g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole |
2229269-65-0 | 0.25g |
$1577.0 | 2023-09-20 |
4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazole 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
4-{pyrazolo1,5-apyrimidin-6-yl}-1H-imidazoleに関する追加情報
4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole (CAS No. 2229269-65-0): A Comprehensive Overview
4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole (CAS No. 2229269-65-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazolo[1,5-a]pyrimidine and imidazole moieties, exhibits promising properties for various applications, particularly in drug discovery and development. Its molecular structure and functional groups make it a valuable scaffold for designing novel therapeutic agents.
The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, often associated with bioactivity against a range of biological targets. When combined with the imidazole ring, the resulting compound, 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole, demonstrates enhanced binding affinity and selectivity, making it a subject of interest for researchers exploring kinase inhibitors, anti-inflammatory agents, and other therapeutic modalities. Recent studies have highlighted its potential in targeting protein kinases, which are critical in regulating cellular processes and are often implicated in diseases such as cancer and autoimmune disorders.
One of the key advantages of 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole is its versatility in chemical modifications. Researchers can easily derivatize the imidazole or pyrazolo[1,5-a]pyrimidine rings to fine-tune its pharmacological properties. This adaptability has led to its inclusion in high-throughput screening libraries, where it serves as a starting point for the development of new drug candidates. Its CAS No. 2229269-65-0 is frequently cited in patent applications and scientific publications, underscoring its relevance in contemporary research.
In addition to its pharmaceutical applications, 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole has also been explored in material science. Its conjugated aromatic system and electron-rich heterocycles make it a candidate for organic electronic devices, such as organic light-emitting diodes (OLEDs) and conductive polymers. The compound's ability to participate in π-π stacking interactions further enhances its utility in designing functional materials with tailored optoelectronic properties.
The synthesis of 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the growing demand for this compound in both academic and industrial settings. Researchers are also investigating greener synthetic routes to align with the principles of sustainable chemistry, a topic of increasing importance in the scientific community.
From a commercial perspective, 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its price and availability can vary depending on purity and scale, but it remains a sought-after building block for drug discovery programs. The compound's CAS No. 2229269-65-0 is a crucial identifier for procurement and regulatory compliance, ensuring accurate sourcing and handling.
Looking ahead, the future of 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole appears bright, with ongoing research uncovering new applications and derivatives. Its role in addressing unmet medical needs, particularly in oncology and immunology, continues to drive innovation. As the scientific community embraces AI-driven drug discovery and computational chemistry, compounds like this are likely to play a pivotal role in accelerating the development of next-generation therapeutics.
In summary, 4-{Pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole (CAS No. 2229269-65-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, combined with its adaptability and bioactivity, make it a valuable asset for researchers and industries alike. As interest in heterocyclic compounds and targeted therapies grows, this compound is poised to remain at the forefront of scientific exploration and innovation.
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